molecular formula C14H10F2O2 B6398430 4-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, 95% CAS No. 1261893-00-8

4-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6398430
CAS RN: 1261893-00-8
M. Wt: 248.22 g/mol
InChI Key: DSQCQKJLQASASV-UHFFFAOYSA-N
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Description

4-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, or 4-Fluoro-3-FMPBA, is an organic compound used in various scientific research applications. It is a white crystalline solid that can be synthesized in the laboratory. Its structure consists of a benzene ring with two fluorine atoms, a methyl group and a carboxylic acid group. This compound has a melting point of 188°C and a boiling point of 243°C. Its solubility in water is low, but it is soluble in organic solvents such as ethanol and methanol.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-FMPBA is not fully understood. However, it is believed that the compound acts as a proton acceptor, allowing for the formation of new bonds between molecules. This property of the compound is used in the synthesis of various organic compounds. Additionally, the compound has been shown to inhibit the activity of certain enzymes, which suggests that it may be involved in biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-FMPBA are not well understood. However, the compound has been shown to have an effect on the activity of certain enzymes. In addition, it has been shown to inhibit the growth of certain bacteria, suggesting that it may have some antibacterial properties. It has also been suggested that the compound may have a role in the regulation of cell metabolism, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

4-Fluoro-3-FMPBA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under normal laboratory conditions. Additionally, it is soluble in organic solvents and has a low melting point, which makes it suitable for use in a variety of reactions.
However, there are some limitations to the use of 4-Fluoro-3-FMPBA in laboratory experiments. The compound is not soluble in water, which limits its use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, which limits its use in certain reactions.

Future Directions

There are a number of potential future directions for research involving 4-Fluoro-3-FMPBA. These include further exploration of its biochemical and physiological effects, as well as its potential uses as a reagent in organic synthesis. Additionally, further research could be conducted on its use as a catalyst in the manufacture of pharmaceuticals, and its potential applications in the synthesis of organic semiconductors. Finally, further research could be conducted on its use in the preparation of polymers, organic pigments, and agrochemicals.

Synthesis Methods

4-Fluoro-3-FMPBA can be synthesized using a variety of methods. The most common method is the reaction of 4-fluoro-3-methylbenzoic acid with 3-fluoro-4-methylphenol. This reaction is carried out in an inert atmosphere such as nitrogen using a catalyst such as p-toluenesulfonic acid in an aqueous solution. The reaction is typically conducted at a temperature of 80-90°C for several hours. The product is then isolated and purified by recrystallization or chromatography.

Scientific Research Applications

4-Fluoro-3-FMPBA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the manufacture of pharmaceuticals, and as an intermediate in the synthesis of other organic compounds. It is also used in the preparation of fluorescent dyes and in the synthesis of organic semiconductors. In addition, it is used in the preparation of polymers, in the production of organic pigments, and in the synthesis of agrochemicals.

properties

IUPAC Name

4-fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-9(7-13(8)16)11-6-10(14(17)18)4-5-12(11)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQCQKJLQASASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689281
Record name 3',6-Difluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-00-8
Record name 3',6-Difluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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